molecular formula C15H24N3O5P B14379849 N-Phosphono-L-leucyl-L-phenylalaninamide CAS No. 90219-06-0

N-Phosphono-L-leucyl-L-phenylalaninamide

Cat. No.: B14379849
CAS No.: 90219-06-0
M. Wt: 357.34 g/mol
InChI Key: OGCHEAOJIISNED-STQMWFEESA-N
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Description

N-Phosphono-L-leucyl-L-phenylalaninamide is a dipeptide compound consisting of L-leucine and L-phenylalanine linked by a peptide bond, with a phosphono group attached to the leucine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phosphono-L-leucyl-L-phenylalaninamide typically involves the coupling of L-leucine and L-phenylalanine derivatives. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The phosphono group can be introduced using phosphonylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Phosphono-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Phosphono-L-leucyl-L-phenylalaninamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its role in enzyme inhibition and as a substrate for studying protease activity.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-Phosphono-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group can mimic the transition state of enzyme-catalyzed reactions, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-Phosphono-L-leucyl-L-phenylalanine
  • L-Phenylalaninamide, N-phosphono-L-leucyl-
  • Phosphorylleucylphenylalanine

Uniqueness

N-Phosphono-L-leucyl-L-phenylalaninamide is unique due to its specific combination of L-leucine and L-phenylalanine with a phosphono group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90219-06-0

Molecular Formula

C15H24N3O5P

Molecular Weight

357.34 g/mol

IUPAC Name

[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]phosphonic acid

InChI

InChI=1S/C15H24N3O5P/c1-10(2)8-13(18-24(21,22)23)15(20)17-12(14(16)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H2,16,19)(H,17,20)(H3,18,21,22,23)/t12-,13-/m0/s1

InChI Key

OGCHEAOJIISNED-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O

Origin of Product

United States

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